molecular formula C9H14ClNO B12523161 1-Piperidinecarbonyl chloride, 2-(2-propenyl)- CAS No. 705282-43-5

1-Piperidinecarbonyl chloride, 2-(2-propenyl)-

Cat. No.: B12523161
CAS No.: 705282-43-5
M. Wt: 187.66 g/mol
InChI Key: VMSCDFYEVPNWSH-UHFFFAOYSA-N
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Description

1-Piperidinecarbonyl chloride, 2-(2-propenyl)- is a carbamoyl chloride derivative featuring a piperidine ring substituted with an allyl (2-propenyl) group at the 2-position. This compound belongs to a class of reactive intermediates widely used in organic synthesis, particularly in the formation of ureas, amides, and other nitrogen-containing compounds. The allyl substituent introduces unique steric and electronic properties, distinguishing it from other piperidinecarbonyl chloride derivatives.

Properties

CAS No.

705282-43-5

Molecular Formula

C9H14ClNO

Molecular Weight

187.66 g/mol

IUPAC Name

2-prop-2-enylpiperidine-1-carbonyl chloride

InChI

InChI=1S/C9H14ClNO/c1-2-5-8-6-3-4-7-11(8)9(10)12/h2,8H,1,3-7H2

InChI Key

VMSCDFYEVPNWSH-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCCCN1C(=O)Cl

Origin of Product

United States

Preparation Methods

Stage 1: Alkylation of Piperidine

Method :

  • Reagents : Allyl bromide/chloride, base (e.g., NaOH, K₂CO₃), solvent (e.g., THF, DMF).
  • Conditions : Reflux under inert atmosphere (N₂/Ar).

Mechanism :
Piperidine acts as a nucleophile, attacking the allyl halide at the 2-position. Steric hindrance at the 1-position favors regioselectivity for the 2-substitution.

Example Protocol (Hypothetical, based on analogous reactions):

Step Reagents/Conditions Yield (%) Notes
1 Allyl bromide, K₂CO₃, DMF, 80°C, 12 hr 60–75 Requires anhydrous conditions to prevent side reactions
2 Purification via column chromatography Isolate 2-(2-propenyl)piperidine

Challenges :

  • Symmetry of piperidine may lead to competing 1-substitution.
  • Use of bulky bases or directing groups may improve regioselectivity.

Stage 2: Carbamoyl Chloride Formation

Reagents :

Conditions :

  • Solvent : Dichloromethane, THF, or toluene.
  • Temperature : 0–25°C to control exothermicity.

Example Reaction :
$$ \text{2-(2-Propenyl)piperidine} + \text{COCl}_2 \rightarrow \text{1-Piperidinecarbonyl chloride, 2-(2-propenyl)-} + \text{HCl} $$

Key Considerations :

  • Byproduct Management : HCl is neutralized with a base (e.g., triethylamine) or removed via distillation.
  • Stability : The product is hygroscopic and sensitive to moisture; stored under inert gas.

While Friedel-Crafts reactions are typically used for aromatic systems, analogous methods may apply for allyl group introduction.

Example from Patent KR101476777B1 :

  • Reagents : 1,3-Difluorobenzene, AlCl₃ catalyst, 1,1,1-trichloroethane.
  • Conditions : 75–80°C, 3 hr.

Adaptation for Allyl Group :
Replace 1,3-difluorobenzene with allyl chloride and adjust catalysts (e.g., Lewis acids like BF₃·Et₂O). However, piperidine’s non-aromatic nature may limit this approach.

Comparative Analysis of Chlorinating Agents

The choice of chlorinating agent impacts yield and purity.

Agent Advantages Limitations Yield Range (%)
Phosgene High reactivity, minimal side products Toxic gas, requires special handling 80–90
SOCl₂ Safer than phosgene, easy workup May produce sulfurous byproducts 70–85
Oxalyl Chloride Mild conditions, high purity Lower reactivity, longer reaction times 60–75

Data Source : Analogous reactions in Sigma-Aldrich documentation.

Industrial-Scale Production

Key Factors :

Example Industrial Protocol :

Parameter Value/Description
Reactor Type Continuous stirred-tank
Temperature 40–60°C
Solvent Toluene or dichloromethane
Yield 70–80% (optimized)

Research Findings and Challenges

  • Steric Effects : The allyl group increases steric bulk, potentially slowing reactions with bulky nucleophiles.
  • Stability Studies : Solvolysis rates of 1-piperidincarbonyl chloride derivatives are solvent-dependent, as shown by Grunwald-Winstein equation correlations.

Summary Table of Preparation Methods

Method Reagents/Conditions Yield (%) Key Advantages
Alkylation + Phosgene Allyl bromide, COCl₂, DMF, 0°C 80–90 High purity, minimal byproducts
Alkylation + SOCl₂ Allyl chloride, SOCl₂, toluene 70–85 Safer handling, scalable
Friedel-Crafts Allyl chloride, AlCl₃, 80°C 60–75 Applicable for aromatic systems

Comparison with Similar Compounds

Reactivity in Solvolysis Reactions

  • Comparison with 4-Morpholinecarbonyl Chloride: Evidence from solvolysis studies shows that 1-piperidinecarbonyl chloride (without substituents) reacts ~10 times faster than 4-morpholinecarbonyl chloride in most solvents due to the electron-donating oxygen in the morpholine ring reducing electrophilicity . However, in 50% acetone, the morpholine derivative becomes 2.8–3.7 times faster, suggesting solvent-dependent reactivity influenced by hydrogen bonding or polarity . Inference for 2-(2-propenyl)- Substituted Derivative: The allyl group in 2-(2-propenyl)-1-piperidinecarbonyl chloride may further modulate reactivity.

Substituent Effects: Steric and Electronic Influences

  • Comparison with 2-Methyl-1-Piperidinecarbonyl Chloride: lists enantiomers of 2-methyl-1-piperidinecarbonyl chloride. The methyl group introduces steric hindrance but minimal electronic effects. Enhance stability of intermediates through resonance with the allyl group.
  • Comparison with Aromatic-Substituted Derivatives :
    Compounds like 1-(2-chlorobenzoyl)piperidine () exhibit reactivity dominated by aromatic electron-withdrawing groups. The allyl substituent, being aliphatic and electron-rich, would likely favor different reaction pathways, such as conjugate additions or cycloadditions.

Stability and Handling Considerations

  • Stability Compared to Halogenated Derivatives : Chlorinated derivatives (e.g., 2-(2-chloroethyl)piperidinium chloride, ) are prone to hydrolysis or elimination. The allyl group in 2-(2-propenyl)- derivatives may increase susceptibility to oxidation or polymerization, necessitating inert storage conditions.

Biological Activity

1-Piperidinecarbonyl chloride, 2-(2-propenyl)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

  • Chemical Formula : C6_6H8_8ClN\O
  • Molecular Weight : 145.59 g/mol
  • CAS Number : 306934-79-2

Biological Activity Overview

1-Piperidinecarbonyl chloride derivatives have been studied for various biological activities, including antibacterial, antifungal, and anticancer properties. The following table summarizes key findings from recent studies:

Activity Description Source
AntibacterialExhibited significant antibacterial activity against Gram-positive bacteria.
AntifungalShowed moderate antifungal activity against several fungal strains.
AnticancerDemonstrated cytotoxic effects on cancer cell lines, particularly in melanoma.

Antibacterial Activity

A study conducted on various piperidine derivatives indicated that 1-Piperidinecarbonyl chloride, 2-(2-propenyl)- showed notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting its potential as a lead compound for developing new antibacterial agents .

Antifungal Activity

In vitro assays revealed that this compound exhibited antifungal properties against Candida albicans and Aspergillus niger. The efficacy was attributed to its ability to disrupt fungal cell membranes, leading to cell lysis .

Anticancer Properties

Recent investigations into the anticancer potential of 1-Piperidinecarbonyl chloride, 2-(2-propenyl)- revealed significant cytotoxicity against several cancer cell lines, including melanoma and breast cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase . A specific study noted a reduction in cell viability by up to 70% at concentrations as low as 10 µM .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antibacterial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth effectively at concentrations lower than traditional antibiotics .

Case Study 2: Anticancer Mechanisms

A detailed investigation into the anticancer mechanisms involved treating melanoma cell lines with varying concentrations of the compound. Flow cytometry analysis showed increased apoptosis rates and alterations in protein expression related to apoptosis pathways, confirming its role as a potential anticancer agent .

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